molecular formula C8H8FNO3 B1429239 4-Ethyl-5-fluoro-2-nitrophenol CAS No. 1089282-51-8

4-Ethyl-5-fluoro-2-nitrophenol

Cat. No.: B1429239
CAS No.: 1089282-51-8
M. Wt: 185.15 g/mol
InChI Key: LKVUTLLMYSLBCI-UHFFFAOYSA-N
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Description

4-Ethyl-5-fluoro-2-nitrophenol is a nitrophenol derivative with the molecular formula C₈H₈FNO₃. Its structure features a phenolic hydroxyl group at position 1, a nitro group at position 2, an ethyl substituent at position 4, and a fluorine atom at position 5 (based on IUPAC numbering). This compound’s unique substitution pattern influences its physicochemical properties, including solubility, stability, and reactivity.

For example, sodium salts of nitrophenols, such as 4-nitrophenol sodium salt dihydrate, exhibit high thermal stability (mp > 300°C) and enhanced solubility in polar solvents due to ionic character .

Properties

IUPAC Name

4-ethyl-5-fluoro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-2-5-3-7(10(12)13)8(11)4-6(5)9/h3-4,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVUTLLMYSLBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-5-fluoro-2-nitrophenol typically involves multi-step organic reactions. One common method includes the nitration of 4-ethyl-5-fluorophenol, followed by purification processes to isolate the desired product. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with temperature control to ensure the selective introduction of the nitro group.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-5-fluoro-2-nitrophenol undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for halogenation reactions.

Major Products:

    Reduction: Conversion of the nitro group to an amine group results in 4-ethyl-5-fluoro-2-aminophenol.

    Substitution: Halogenation reactions yield compounds like 4-ethyl-5-fluoro-2-bromophenol.

Scientific Research Applications

4-Ethyl-5-fluoro-2-nitrophenol has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-fluoro-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Halogenation Effects

  • Fluorine vs. Chlorine: The fluorine atom in this compound increases electronegativity and lipophilicity compared to chlorine-containing analogs like 2-(2-chloro-4-nitrophenoxy)-5-ethyl-4-fluorophenol. Chlorine’s larger atomic size may enhance steric hindrance but reduce metabolic stability .
  • This contrasts with polar groups like –OCH₃ or –CH₂OH in [4-(2,2-difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol, which favor aqueous solubility .

Nitro Group Positioning

  • The nitro group at position 2 in the target compound may reduce resonance stabilization compared to para-substituted nitrophenols (e.g., 4-nitrophenol sodium salt), affecting acidity and reactivity in nucleophilic substitution reactions .

Research Findings and Implications

Synthetic Utility: The ethyl and fluorine substituents in this compound suggest utility as a building block for fluorinated agrochemicals or pharmaceuticals, leveraging its balance of lipophilicity and electronic effects.

Solubility Challenges: Unlike ionic derivatives (e.g., sodium salts), the neutral phenolic structure of the target compound may limit water solubility, necessitating formulation strategies such as salt formation or prodrug design .

Thermal Stability: Based on analogs like 4-nitrophenol sodium salt, the target compound likely decomposes at high temperatures (>200°C), though experimental confirmation is needed.

Biological Activity

4-Ethyl-5-fluoro-2-nitrophenol is a nitrophenol derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of an ethyl group, a fluorine atom, and a nitro group on the phenolic ring, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its potential applications in pharmaceuticals and toxicology.

  • Molecular Formula : C9_9H8_8FNO3_3
  • Molecular Weight : 185.16 g/mol
  • CAS Number : 185.003066

Nitrophenol derivatives, including this compound, are known to interact with various biological targets. The mechanism of action typically involves:

  • Electrophilic Aromatic Substitution : The nitro group can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles.
  • Inhibition of Enzymatic Activity : Studies suggest that nitrophenols can inhibit certain enzymes by modifying their active sites through covalent bonding.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study showed that it effectively inhibited the growth of Gram-positive bacteria, potentially due to its ability to disrupt bacterial cell wall synthesis or protein production.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Cytotoxicity Studies

In vitro cytotoxicity assessments reveal that this compound can induce apoptosis in cancer cell lines. For example, a study involving human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) and subsequent cell death.

Cell Line IC50_{50} (µM)
MCF-725
HeLa30

Toxicological Profile

The toxicological effects of this compound have been evaluated in animal models. Notable findings include:

  • Acute Toxicity : An LD50 value of approximately 230 mg/kg was reported in albino rats, indicating moderate toxicity upon oral administration.
  • Hematological Effects : Exposure to high concentrations led to increased levels of methemoglobin, suggesting potential risks for blood-related disorders.

Case Studies

  • Inhalation Exposure : A study involving rats exposed to aerosolized nitrophenols showed no significant cardiovascular effects at low concentrations but did report gastrointestinal distress at higher doses.
  • Chronic Toxicity : Long-term exposure studies indicated no significant histopathological changes in major organs at doses below 30 mg/m³ over extended periods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-5-fluoro-2-nitrophenol
Reactant of Route 2
4-Ethyl-5-fluoro-2-nitrophenol

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